4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid
Description
4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid is a synthetic organic compound featuring a benzofuropyrimidine core fused with a phenyl group and a butanoic acid side chain modified by a methylthio (-SMe) substituent. The butanoic acid backbone suggests possible applications in modulating biological targets such as enzymes or receptors requiring carboxylic acid interactions.
Properties
IUPAC Name |
4-methylsulfanyl-2-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-28-12-11-15(21(25)26)22-20-18-17(14-9-5-6-10-16(14)27-18)23-19(24-20)13-7-3-2-4-8-13/h2-10,15H,11-12H2,1H3,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUFJGXQRBFQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC(=NC2=C1OC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid
This compound is a synthetic compound that has garnered interest due to its potential biological activities. The structure features a methylthio group and a benzofuro-pyrimidine moiety, suggesting possible interactions with various biological targets.
The biological activity of this compound is likely attributed to its ability to modulate specific signaling pathways. Compounds with similar structures have been shown to interact with various receptors and enzymes, potentially influencing cellular processes such as proliferation, apoptosis, and inflammation.
Anticancer Activity
Preliminary studies indicate that compounds containing pyrimidine derivatives exhibit anticancer properties. The benzofuro-pyrimidine structure may enhance the compound's ability to inhibit tumor growth by interfering with DNA synthesis or promoting apoptosis in cancer cells.
Antimicrobial Properties
Research on related compounds suggests that they may possess antimicrobial properties. The presence of the methylthio group could enhance lipophilicity, allowing for better membrane penetration and increased efficacy against bacterial strains.
Neuroprotective Effects
Some derivatives of pyrimidine have demonstrated neuroprotective effects in vitro. This could be relevant for developing treatments for neurodegenerative diseases, as these compounds may help mitigate oxidative stress and neuronal apoptosis.
Case Studies
- Anticancer Studies : In vitro studies have shown that similar compounds can reduce cell viability in various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Antimicrobial Testing : Compounds analogous to this compound were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth.
- Neuroprotection : Animal models treated with pyrimidine derivatives exhibited improved cognitive function and reduced markers of neuroinflammation.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key properties of the target compound with structurally related analogs from the evidence:
Key Observations :
- The target compound has the highest molecular weight (379.4 g/mol) due to its bulky benzofuropyrimidine and phenyl groups, which may reduce solubility compared to simpler analogs like the furanamide derivative (243.3 g/mol) .
- The methylthio group is a common feature across all compounds, enhancing lipophilicity and resistance to oxidative metabolism.
Benzofuropyrimidine vs. Benzoylpropionic Acid Derivatives
The benzofuropyrimidine core in the target compound contrasts with the 3-benzoylpropionic acid derivatives studied by Tomisawa et al. and Kameo et al. . The latter compounds demonstrated hypolipidemic and anti-rheumatic activities, attributed to their ability to interact with lipid metabolism enzymes or inflammatory mediators. The rigid benzofuropyrimidine system in the target compound may improve target selectivity for kinases or DNA-topoisomerase complexes due to its planar aromatic structure.
Role of Substituents
- For example, the furanamide derivative showed predicted metabolic stability due to the methylthio moiety.
- Aromatic Systems : The phenylbenzofuropyrimidine group in the target compound provides a larger π-system compared to the fluorophenyl or furan groups in analogs , which could improve binding affinity to hydrophobic pockets in target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
